This compound is derived from bile acids, which are produced in the liver and play a crucial role in the digestion and absorption of fats. The specific structure indicates modifications that enhance its biochemical properties.
The synthesis of 2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid involves several steps that typically include:
These processes may involve various reagents and conditions to ensure high yields and purity of the final product.
The molecular structure of the compound can be represented as follows:
[Na+].O[C@H]1[C@]2([C@]3([C@@](C)([C@](CC3)([C@@H](CCC(NCC(NCCS(=O)(=O)[O-])=O)C)[H])[C@H](C[C@@]2([C@@]4([C@](C1)(C[C@@H](CC4)O)[H])C)[H])O)[H])[H])[H]
PUODKHBECQMSKY-QRPKJZHMSA-M
This structure highlights the stereochemistry and functional groups essential for its biological activity.
The compound can participate in various chemical reactions typical of amino acids and sulfonic acids:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals and biochemistry.
The mechanism of action of 2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid primarily involves:
The compound's stability and solubility make it suitable for various biochemical applications.
2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid has several scientific uses:
This compound exemplifies the intricate relationship between chemical structure and biological function, making it a valuable subject of study in both chemistry and pharmacology.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0